

5-Aminopyrazine-2-carboxylic Acid: A Heterocyclic Keystone for Advanced Scientific Research

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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxylic acid

Cat. No.: B112594

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Aminopyrazine-2-carboxylic acid** is a pivotal heterocyclic building block, distinguished by its pyrazine core functionalized with both an amine and a carboxylic acid group. This unique arrangement of functional groups imparts a versatile reactivity profile, rendering it an invaluable intermediate in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and materials science, where it serves as a foundational scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on practical experimental details and underlying scientific principles.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-aminopyrazine-2-carboxylic acid** are summarized in the tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	5-Aminopyrazine-2-carboxylic acid	[1]
Synonyms	5-Amino-2-pyrazinecarboxylic acid, 2-Amino-5-pyrazinecarboxylic acid	[2]
CAS Number	40155-43-9	[2]
Molecular Formula	C ₅ H ₅ N ₃ O ₂	[2]
Molecular Weight	139.11 g/mol	[2]
Appearance	Light yellow powder	[2]
Purity	≥ 98% (HPLC)	[2]
Storage Conditions	Store at 0-8 °C	[2]

Table 2: Spectroscopic Data

Spectroscopy	Key Features and Interpretation
^1H NMR	The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrazine ring and the amine protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The acidic proton of the carboxylic acid will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm) in a non-aqueous solvent.
^{13}C NMR	The carbon NMR spectrum will display five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxyl group. The carboxyl carbon will appear at a characteristic downfield position (typically in the range of 165-185 ppm). The chemical shifts of the ring carbons are influenced by the positions of the nitrogen atoms and the substituents.
FTIR	The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid will be observed in the region of 2500-3300 cm^{-1} . The C=O stretch of the carboxylic acid will appear around 1710-1760 cm^{-1} . N-H stretching vibrations of the primary amine will be visible in the 3300-3500 cm^{-1} region. C=N and C=C stretching vibrations of the pyrazine ring will be found in the 1400-1600 cm^{-1} range.
Mass Spec	The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of CO_2 (44 Da) from the carboxylic acid group and other fragments characteristic of the pyrazine ring structure.

Synthesis of 5-Aminopyrazine-2-carboxylic Acid

A common synthetic route to **5-aminopyrazine-2-carboxylic acid** involves the amination of a halogenated pyrazine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This synthesis proceeds in two main steps: selective amination followed by hydrolysis of a nitrile or ester group, or direct carboxylation. A plausible route involves the selective displacement of one chlorine atom followed by conversion of the second chloro group.

Step 1: Synthesis of 2-Amino-5-chloropyrazine

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
- **Reagents:** Add 2,5-dichloropyrazine (1 equivalent) to a suitable solvent such as ethanol or water.
- **Reaction:** To the stirred solution, add an excess of aqueous ammonia (e.g., 28% solution, 3-5 equivalents).
- **Heating:** Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Step 2: Conversion to 5-Aminopyrazine-2-carboxylic Acid

This step can be achieved through various methods, including cyanation followed by hydrolysis, or a palladium-catalyzed carboxylation.

- **Via Cyanation and Hydrolysis:**

- The 2-amino-5-chloropyrazine is reacted with a cyanide source (e.g., CuCN) in a high-boiling polar aprotic solvent like DMF or NMP at elevated temperatures to introduce a nitrile group.
- The resulting 5-amino-pyrazine-2-carbonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid.
- Via Palladium-Catalyzed Carboxylation:
 - Reaction Setup: In a pressure-rated vessel, combine 2-amino-5-chloropyrazine (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., dppf), and a base (e.g., K₂CO₃).
 - Reaction: Add a source of carbon monoxide (e.g., Mo(CO)₆ or under a CO atmosphere) and a suitable solvent (e.g., dioxane/water).
 - Heating: Heat the sealed vessel to the required temperature (typically 80-120 °C) for several hours.
 - Work-up: After cooling, the reaction mixture is filtered, and the filtrate is acidified to precipitate the carboxylic acid product, which is then collected by filtration and can be further purified by recrystallization.

Key Reactions and Experimental Protocols

The dual functionality of **5-aminopyrazine-2-carboxylic acid** allows for a variety of chemical transformations, making it a versatile building block. The amino group can undergo acylation, alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, and acid chlorides.

Amidation

The formation of an amide bond is a crucial reaction in the synthesis of many biologically active molecules.

Experimental Protocol: Amidation with a Primary Amine

- Activation of the Carboxylic Acid:

- Method A (Thionyl Chloride): To a stirred suspension of **5-aminopyrazine-2-carboxylic acid** (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the mixture at room temperature until a clear solution is obtained, indicating the formation of the acid chloride. Remove the excess thionyl chloride under reduced pressure.
- Method B (Coupling Agents): To a solution of **5-aminopyrazine-2-carboxylic acid** (1 equivalent), the primary amine (1.1 equivalents), and a suitable base (e.g., DIPEA or triethylamine, 2-3 equivalents) in an aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU, HBTU, or EDC (1.2 equivalents). Stir the reaction at room temperature for several hours.
- Amide Formation: Dissolve the crude acid chloride (from Method A) in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, add the primary amine (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work-up: For both methods, upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.

Esterification

Esterification is another key transformation, often used to modify the pharmacokinetic properties of a lead compound or to act as a protecting group.

Experimental Protocol: Fischer Esterification with Methanol

- Reaction Setup: In a round-bottom flask, suspend **5-aminopyrazine-2-carboxylic acid** (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
- Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).

- **Heating:** Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction's progress by TLC.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- **Purification:** Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

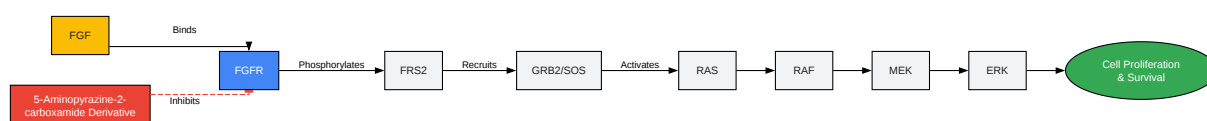
5-Aminopyrazine-2-carboxylic acid and its derivatives are of significant interest in several areas of research.

- **Medicinal Chemistry:** The pyrazine scaffold is a well-established pharmacophore. Derivatives of **5-aminopyrazine-2-carboxylic acid** have been investigated for a range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.^[2] For instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
- **Agrochemicals:** This compound serves as a precursor for the synthesis of effective herbicides and fungicides, contributing to crop protection and improved agricultural yields.^[2]
- **Materials Science:** The ability of the carboxylate and amino groups to coordinate with metal ions makes **5-aminopyrazine-2-carboxylic acid** a valuable linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing.

Visualizations of Pathways and Workflows

Signaling Pathway

Derivatives of **5-aminopyrazine-2-carboxylic acid** have been shown to inhibit the FGFR signaling pathway, which plays a critical role in cell proliferation and survival. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.

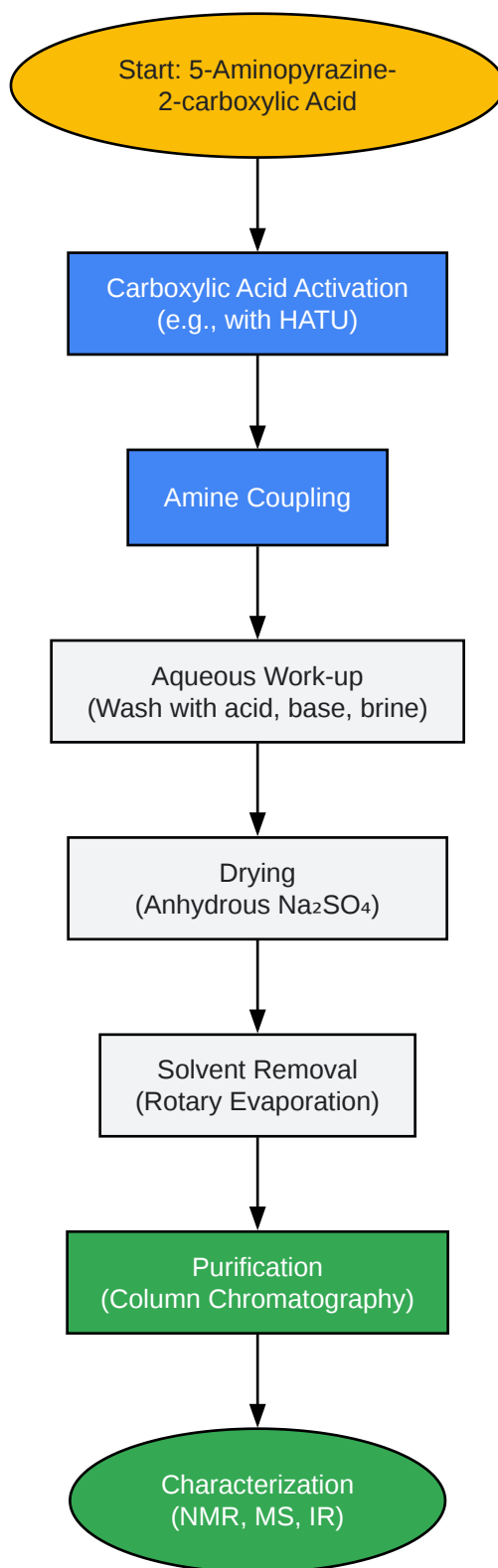


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Caption: Inhibition of the FGFR signaling pathway by a 5-aminopyrazine-2-carboxamide derivative.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and purification of an amide derivative from **5-aminopyrazine-2-carboxylic acid**.



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Caption: General workflow for the synthesis and purification of an amide derivative.

Conclusion

5-Aminopyrazine-2-carboxylic acid stands out as a heterocyclic building block of immense potential. Its accessible synthesis and versatile reactivity provide a robust platform for the creation of novel molecules with significant applications in medicine and materials science. This guide has provided a detailed overview of its properties, synthesis, and key reactions, complete with experimental protocols and visual workflows, to empower researchers in their scientific endeavors. The continued exploration of this compound and its derivatives is poised to yield further innovations and advancements across multiple scientific disciplines.

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